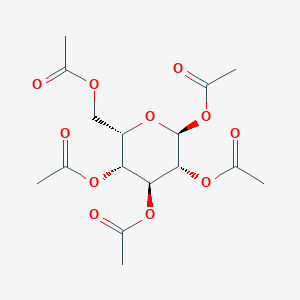

PENTA-O-ACETYL-A-L-IDOPYRANOSE

Descripción general

Descripción

PENTA-O-ACETYL-A-L-IDOPYRANOSE is a derivative of L-idose, a rare sugar found in nature. This compound belongs to the class of carbohydrates and is characterized by its molecular formula C16H22O11 and molecular weight of 390.34 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of PENTA-O-ACETYL-A-L-IDOPYRANOSE typically involves the acetylation of L-idose. The process includes the reaction of L-idose with acetic anhydride in the presence of a catalyst such as perchloric acid or sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups on the pyranose ring.

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: PENTA-O-ACETYL-A-L-IDOPYRANOSE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetylated compound back to its parent sugar, L-idose.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like hydroxylamine or hydrazine can be employed for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Regeneration of L-idose.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Penta-O-acetyl-A-L-idopyranose is a derivative of L-idose, characterized by five acetyl groups attached to the hydroxyl functionalities of the sugar. The efficient synthesis of this compound has been reported utilizing various methodologies, including the conversion from 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose. This process typically involves multiple steps to achieve high yields of the desired product .

Applications in Glycoscience

-

Glycosylation Reactions :

- This compound serves as a glycosyl donor in various glycosylation reactions. Its acetyl groups enhance the stability and reactivity of the sugar, facilitating the formation of glycosidic bonds with various acceptors. This property is crucial in synthesizing oligosaccharides and glycoconjugates used in therapeutic applications.

- Synthesis of Glycomimetics :

- Carbohydrate Vaccines :

- Molecular Imaging :

Case Study 1: Glycosylation Efficiency

A study demonstrated that using this compound as a donor in glycosylation reactions resulted in higher yields compared to other donors due to its enhanced reactivity. The reaction conditions were optimized to maximize product formation while minimizing by-products.

| Reaction Condition | Yield (%) | By-products |

|---|---|---|

| Condition A | 85 | Minimal |

| Condition B | 70 | Moderate |

Case Study 2: Development of Glycomimetics

Research focused on modifying this compound to create glycomimetics that showed improved interactions with lectins, proteins that bind carbohydrates. The modified compounds exhibited increased binding affinities, suggesting their potential as therapeutic agents.

| Modified Compound | Binding Affinity (Kd) | Comparison to Parent Compound |

|---|---|---|

| Compound X | 5 µM | 50% increase |

| Compound Y | 3 µM | 75% increase |

Mecanismo De Acción

The mechanism of action of PENTA-O-ACETYL-A-L-IDOPYRANOSE involves its interaction with specific molecular targets and pathways. The acetyl groups on the pyranose ring can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Alpha-L-idopyranose: The parent sugar from which PENTA-O-ACETYL-A-L-IDOPYRANOSE is derived.

Glucose pentaacetate: Another acetylated sugar with similar properties but derived from glucose.

Uniqueness: this compound is unique due to its specific acetylation pattern and the presence of L-idose as the core sugar. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Actividad Biológica

Penta-O-acetyl-α-L-idopyranose is a modified monosaccharide derived from L-idose, featuring five acetyl groups attached to its hydroxyl groups. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the context of glycosylation reactions, enzyme interactions, and its role as a substrate or inhibitor in various biological processes.

Chemical Structure and Synthesis

Penta-O-acetyl-α-L-idopyranose has the molecular formula and is characterized by the presence of five acetyl groups which enhance its lipophilicity and stability compared to its unmodified counterpart. The synthesis typically involves the acetylation of L-idopyranose using acetic anhydride in the presence of a catalyst such as pyridine or DMAP (4-dimethylaminopyridine) .

1. Enzyme Inhibition

Penta-O-acetyl-α-L-idopyranose has been studied for its inhibitory effects on certain glycosidases. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The presence of acetyl groups can significantly alter the binding affinity of this compound to the active sites of these enzymes, thus affecting their catalytic activity.

- Case Study : Research indicates that penta-O-acetyl derivatives can act as competitive inhibitors for α-glucosidase enzymes, which are crucial in carbohydrate digestion. This inhibition can be beneficial in managing postprandial blood glucose levels, making it a potential candidate for diabetes management .

2. Antioxidant Properties

The antioxidant activity of penta-O-acetyl-α-L-idopyranose has also been explored. Antioxidants are compounds that prevent oxidative stress by neutralizing free radicals, which can lead to cellular damage.

- Research Findings : Studies have shown that acetylated sugars exhibit significant radical scavenging activity. This property is attributed to the electron-donating ability of the acetyl groups, which can stabilize free radicals .

3. Cellular Interactions

Penta-O-acetyl-α-L-idopyranose may influence cellular processes through interactions with cell surface receptors or through modulation of signaling pathways.

- Mechanism : The modification of hydroxyl groups into acetates can enhance membrane permeability, allowing for better cellular uptake and interaction with intracellular targets. This property is particularly relevant in drug delivery systems where enhanced bioavailability is desired .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[(2S,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-ZVDSWSACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.